N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide moiety linked to a 3-chlorophenyl group. Its molecular formula is C₁₉H₁₄ClFN₄O₃, with an average molecular mass of 412.80 g/mol (exact mass: 412.0693). The structure is characterized by a fused bicyclic system (pyrrolo-triazole) and two aromatic substituents, which confer unique electronic and steric properties. The 4-fluorophenyl group enhances metabolic stability, while the 3-chlorophenyl acetamide moiety contributes to hydrophobic interactions in biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-10-2-1-3-12(8-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-6-4-11(20)5-7-13/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJRGWYGHJROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (pyrrolo-triazole cores, halogenated aryl groups, or acetamide linkages) and are compared based on available
Key Findings
Substituent Effects on Bioactivity :
- The 3-chlorophenyl group in the target compound provides moderate target engagement compared to the 4-chlorophenyl variant (Analog 2), which shows higher affinity but increased toxicity. Steric hindrance from the 3-chloro position may limit optimal binding .
- Fluorine at the para position (4-fluorophenyl) enhances metabolic stability across analogs, as seen in consistent logP values (~2.0–2.1) .
Physicochemical Properties :
- Analog 1 ’s 2,3-dimethylphenyl group reduces hydrophobicity (logP = 1.8), improving aqueous solubility but compromising potency. This trade-off highlights the challenge in balancing pharmacokinetics and efficacy .
- The trifluoromethyl group in Fipronil derivatives (Analog 3) drastically alters bioactivity, shifting the mechanism from kinase inhibition to GABA receptor antagonism .
Synthetic and Analytical Comparisons :
- NMR data for pyrrolo-triazole analogs (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm conserved chemical environments in the core structure. Shifts in δ 2.5–3.0 ppm regions correlate with acetamide substituents .
- X-ray crystallography (using SHELXL ) reveals that dihedral angles between the pyrrolo-triazole core and aryl groups vary by 10–15° across analogs, influencing conformational stability .
Challenges and Opportunities
- Selectivity : The target compound’s moderate kinase inhibition suggests off-target risks. Analog 2’s higher affinity but toxicity underscores the need for substituent optimization.
- Synthetic Accessibility : Fluorinated and chlorinated aryl groups require palladium-catalyzed cross-coupling, as seen in related protocols .
Biological Activity
N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic organic compound belonging to the class of pyrrolo[3,4-d][1,2,3]triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Molecular Formula
- C : 18
- H : 13
- Cl : 1
- F : 1
- N : 5
- O : 3
Structural Characteristics
The compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of both chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.
Synthesis
The synthesis typically involves:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization.
- Introduction of fluorophenyl groups via nucleophilic aromatic substitution.
- Acetamide formation through acylation with acetic anhydride or acetyl chloride.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological pathways.
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic properties of similar compounds in the pyrrolo[3,4-d][1,2,3]triazole class. For instance:
- EC50 Values : The effective concentration (EC50) for related compounds has shown significant activity against Plasmodium falciparum, a malaria-causing parasite.
Cytotoxicity and Selectivity
Evaluating cytotoxicity against human cell lines such as HepG2 is crucial for assessing therapeutic viability. The selectivity index can be determined by comparing the EC50 values for antiparasitic activity against cytotoxicity.
| Compound | HepG2 EC50 (μM) | Selectivity Index |
|---|---|---|
| Example A | >40 | >173 |
| Example B | <10 | <15 |
Study on Antiparasitic Activity
A study investigated the biological activity of a series of pyrrolo[3,4-d][1,2,3]triazoles and found that modifications in substituents significantly affected their antiparasitic efficacy. For example:
- Compounds with polar functionalities demonstrated improved aqueous solubility and enhanced metabolic stability without compromising activity.
Structure-Activity Relationship (SAR)
Research focused on the SAR of related compounds indicated that:
- The introduction of electron-withdrawing groups like fluorine improved potency.
- Modifications at specific positions on the triazole ring led to varied biological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
